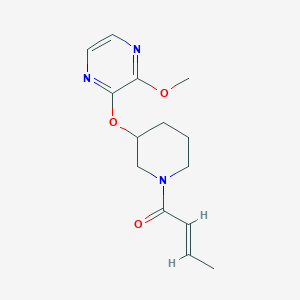
(E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one, also known as JNJ-63533054, is a novel small molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins are epigenetic readers that bind to acetylated histones, and regulate gene expression. BET inhibitors have shown potential in treating various cancers, inflammatory diseases, and viral infections.
Mécanisme D'action
(E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones. This disrupts the recruitment of transcriptional machinery to specific genes, leading to downregulation of gene expression. BET proteins are involved in the regulation of various oncogenes, such as MYC, and anti-inflammatory genes, such as IL-6. By inhibiting BET proteins, (E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one can modulate the expression of these genes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
(E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has been shown to induce apoptosis in cancer cells, and inhibit tumor growth in animal models. It has also been shown to reduce inflammatory cytokine production in animal models of rheumatoid arthritis. (E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. It has also been shown to have low toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has good pharmacokinetic properties, which allows for effective dosing and tissue distribution. However, (E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has limitations in terms of selectivity. It has been shown to bind to other bromodomain-containing proteins, such as BRD4, which may limit its therapeutic window.
Orientations Futures
There are several future directions for the development of (E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one. One direction is to improve its selectivity for BET proteins, to minimize off-target effects. Another direction is to combine (E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. BET inhibitors have also shown potential in treating neurodegenerative diseases, such as Alzheimer's disease, and further research in this area could lead to new therapeutic options. Overall, (E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has shown promise as a therapeutic agent, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of (E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one involves a series of chemical reactions, starting with the reaction of 3-methoxypyrazine-2-carboxylic acid with thionyl chloride, followed by the reaction with 1-(2-bromoethyl)-4-methylpiperazine. The resulting compound is then reacted with 2-cyanobutanal to form the key intermediate, which is further reacted with a Grignard reagent to yield (E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one. The overall synthesis method is complex, but has been optimized for large-scale production.
Applications De Recherche Scientifique
(E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has been extensively studied for its potential therapeutic applications. In preclinical studies, it has shown activity against various cancers, including acute myeloid leukemia, multiple myeloma, and solid tumors such as lung and prostate cancer. BET inhibitors have also shown promise in treating inflammatory diseases, such as rheumatoid arthritis, and viral infections, such as HIV and hepatitis B. (E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has been tested in animal models for these indications, and has shown efficacy in reducing disease burden.
Propriétés
IUPAC Name |
(E)-1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-3-5-12(18)17-9-4-6-11(10-17)20-14-13(19-2)15-7-8-16-14/h3,5,7-8,11H,4,6,9-10H2,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBJPCLOYULWJD-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCCC(C1)OC2=NC=CN=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCCC(C1)OC2=NC=CN=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2456938.png)
![2-[(3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B2456939.png)
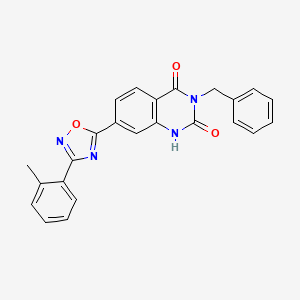
![[2-(3-Methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2456942.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2456943.png)
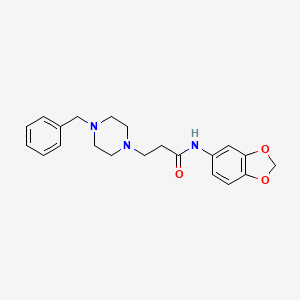
![2-Chloro-1-(6,7,8,9-tetrahydropyrido[3,2-b]azepin-5-yl)propan-1-one](/img/structure/B2456945.png)
![2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2456946.png)
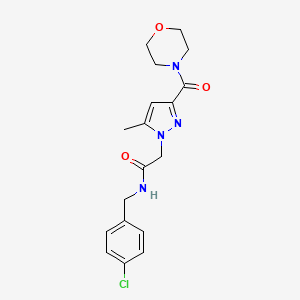

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea](/img/structure/B2456954.png)
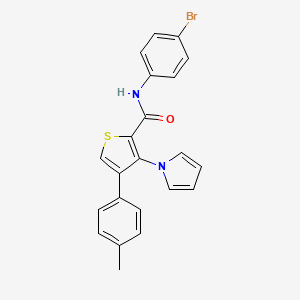
![2-(7-Methoxy-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2456960.png)
![2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2456961.png)